molecular formula C15H23NO2 B5164234 N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine

N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine

Cat. No. B5164234
M. Wt: 249.35 g/mol
InChI Key: ZEDZXUCWOYVISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine, also known as AM-404, is a synthetic cannabinoid receptor agonist that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the anandamide transporter, which is responsible for the reuptake of endocannabinoids in the brain. By inhibiting this transporter, AM-404 increases the levels of endocannabinoids in the brain, leading to a range of physiological and biochemical effects.

Mechanism of Action

N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine acts as an agonist of the cannabinoid receptors, which are located throughout the brain and body. By binding to these receptors, N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine activates a range of signaling pathways that lead to the release of neurotransmitters and other signaling molecules. In addition, N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine inhibits the anandamide transporter, leading to increased levels of endocannabinoids in the brain.
Biochemical and Physiological Effects
N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. Studies have also shown that N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine can modulate the activity of the endocannabinoid system, leading to changes in synaptic plasticity and neuronal activity.

Advantages and Limitations for Lab Experiments

N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine has several advantages for use in lab experiments, including its high potency and selectivity for the cannabinoid receptors. However, this compound also has limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine, including the development of more selective and potent analogs, the exploration of its potential therapeutic applications in a range of neurological and psychiatric disorders, and the investigation of its mechanisms of action at the molecular and cellular levels. Additionally, more studies are needed to fully understand the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine involves the reaction of 2-methoxyphenol with 5-bromopentanoyl chloride, followed by the reaction of the resulting intermediate with propargylamine. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. Research has shown that this compound has analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, multiple sclerosis, and Alzheimer's disease.

properties

IUPAC Name

5-(2-methoxyphenoxy)-N-prop-2-enylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-3-11-16-12-7-4-8-13-18-15-10-6-5-9-14(15)17-2/h3,5-6,9-10,16H,1,4,7-8,11-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDZXUCWOYVISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCCNCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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